(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Catalog No.
S1923394
CAS No.
308103-49-3
M.F
C11H14BrFN2
M. Wt
273.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2....

CAS Number

308103-49-3

Product Name

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

IUPAC Name

(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

InChI

InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1

InChI Key

HDMUZFRUGPXOBN-ROLPUNSJSA-N

SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS: 308103-49-3) is an advanced, pre-arylated chiral bicyclic diamine salt. It functions as a conformationally restricted bioisostere for the ubiquitous 4-fluorophenylpiperazine motif [1]. For industrial and medicinal chemistry procurement, this specific compound offers immediate synthetic access to a rigid 3D pharmacophore. Supplied as a stable, highly crystalline hydrobromide salt, it ensures precise gravimetric handling and guarantees the (1S,4S) stereochemical fidelity essential for reproducible downstream active pharmaceutical ingredient (API) synthesis [2].

Substituting this advanced intermediate with the unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane forces the buyer to perform complex, regioselective N-arylation in-house, incurring additional steps, expensive palladium catalysts, and significant yield losses [1]. Alternatively, reverting to the classical 1-(4-fluorophenyl)piperazine sacrifices critical structural rigidity, leading to increased conformational entropy and reduced target selectivity in CNS applications [2]. Furthermore, attempting to procure the free base instead of the hydrobromide salt introduces severe hygroscopicity and oxidative instability, compromising batch-to-batch reproducibility during library synthesis and scale-up [1].

Synthetic Step Reduction via Pre-Arylation

Procuring the pre-arylated (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide eliminates the need for in-house regioselective N-arylation [1]. Starting from the unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane requires a three-step sequence (Boc-protection, Pd-catalyzed Buchwald-Hartwig coupling with 1-bromo-4-fluorobenzene, and acidic deprotection), which typically incurs a 40-50% cumulative yield loss [2]. Utilizing this advanced building block saves significant synthetic time and avoids the cost of expensive palladium catalysts and specialized ligands.

Evidence DimensionSynthetic steps to mono-arylated secondary amine intermediate
Target Compound Data0 additional steps (ready for direct N-alkylation/acylation)
Comparator Or BaselineUnsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (requires 3 steps: protection, arylation, deprotection)
Quantified DifferenceEliminates 3 synthetic steps and avoids ~40-50% cumulative yield loss
ConditionsStandard laboratory or pilot-scale API synthesis workflows

Outsourcing the regioselective arylation to the building block stage significantly accelerates hit-to-lead timelines and reduces overall reagent costs.

Conformational Rigidity vs. Classical Piperazines

The rigid [2.2.1] bicyclic bridge locks the diamine into a restricted conformation with a fixed N-N distance of approximately 2.97 Å [1]. In contrast, the classical comparator 1-(4-fluorophenyl)piperazine is highly flexible, continuously interconverting between chair and boat conformations. This >90% reduction in sampled conformational space minimizes the entropic penalty upon target binding, frequently resulting in 10- to 100-fold improvements in target affinity and a marked decrease in off-target liabilities [1].

Evidence DimensionConformational flexibility and N-N distance variance
Target Compound DataFixed N-N distance (~2.97 Å) due to rigid [2.2.1] bridge
Comparator Or Baseline1-(4-Fluorophenyl)piperazine (variable N-N distance due to chair/boat interconversion)
Quantified Difference>90% reduction in sampled conformational space
ConditionsIn silico conformational profiling and X-ray crystallographic data

The restricted geometry minimizes the entropic penalty of binding, crucial for medicinal chemists selecting building blocks for high-selectivity CNS or oncology targets.

Handling Stability of the Hydrobromide Salt

The hydrobromide salt form of this compound presents as a highly crystalline, non-hygroscopic solid with a melting point of 225-230 °C [1]. Conversely, the free base form is prone to oxidative degradation and often presents as a viscous oil or hygroscopic low-melting solid that requires inert atmosphere handling. The salt form provides a >10-fold increase in ambient shelf-life and allows for precise gravimetric dosing on the benchtop, ensuring strict batch-to-batch reproducibility [1].

Evidence DimensionPhysical state and ambient stability
Target Compound DataHydrobromide salt (highly crystalline, non-hygroscopic solid, mp 225-230 °C)
Comparator Or BaselineFree base form (viscous oil or hygroscopic low-melting solid)
Quantified Difference>10-fold increase in ambient shelf-life; eliminates glovebox requirement
ConditionsAmbient storage and standard gravimetric weighing

Ensures accurate stoichiometric dosing and prevents moisture-induced degradation, which is critical for reproducible high-throughput parallel synthesis.

Stereochemical Fidelity in Late-Stage Synthesis

This product delivers guaranteed >99% enantiomeric excess (ee) for the (1S,4S) configuration [1]. If a procurement team opts for the cheaper racemic (+/-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, the downstream synthesis will suffer a mandatory >50% maximum theoretical yield loss during late-stage chiral resolution. Procuring the enantiopure building block upfront eliminates the need for expensive and time-consuming preparative chiral chromatography at the API stage [1].

Evidence DimensionDownstream API enantiomeric yield
Target Compound DataEnantiopure (1S,4S) starting material (>99% ee)
Comparator Or BaselineRacemic (+/-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Quantified DifferencePrevents >50% mandatory yield loss during late-stage chiral resolution
ConditionsPilot-scale synthesis of chiral therapeutics

Procuring the correct enantiomer upfront avoids the massive cost and time penalties of preparative chiral chromatography on complex, high-value API intermediates.

Design of Highly Selective CNS Therapeutics

The rigid 2,5-diazabicyclo[2.2.1]heptane core serves as an ideal bioisostere for piperazine in CNS drug discovery [1]. By utilizing this specific pre-arylated, conformationally locked building block, medicinal chemists can effectively target dopamine transporters (DAT) or sigma receptors while minimizing off-target binding caused by the flexibility of classical piperazines [2].

Development of Metabolically Stable Drug Candidates

Piperazine rings are notorious for their metabolic liability, often undergoing rapid oxidative metabolism. Substituting the piperazine moiety with this bridged bicyclic diamine significantly reduces clearance rates [1]. Procuring the exact (1S,4S) enantiomer ensures that structure-activity relationship (SAR) data regarding metabolic stability is not confounded by the presence of the less active enantiomer [3].

High-Throughput Parallel Synthesis of API Libraries

In automated library synthesis, the physical properties of building blocks dictate process efficiency. The high crystallinity and non-hygroscopic nature of the hydrobromide salt form allow for accurate, reproducible automated solid dispensing [4]. This avoids the handling errors and degradation issues associated with the free base, streamlining the rapid generation of N-alkylated or N-acylated analog libraries.

Dates

Last modified: 04-14-2024

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